5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate
Description
This compound features a 1,3-thiazolan-1-ium-olate core, a five-membered heterocyclic ring containing sulfur and oxygen atoms. The structure includes:
- 3-(4-Fluorophenyl): A para-fluorinated aromatic ring at position 3.
- 5-[(Dimethylamino)methylene]: A dimethylamino-substituted methylene group at position 4.
- 4-Oxo: A ketone group at position 4.
- 1-ium-1-olate: A zwitterionic system with a cationic (1-ium) and an anionic (olate) center, likely enhancing solubility and stability.
Properties
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-3-(4-fluorophenyl)-1-oxo-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c1-14(2)7-11-12(16)15(8-18(11)17)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSROZBAOTYDGTM-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(CS1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate (CAS number 338752-97-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 268.31 g/mol. The structure features a thiazole ring, a dimethylaminomethylene group, and a fluorophenyl substituent, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with dimethylaminomethylene derivatives under controlled conditions. The general synthetic route includes:
- Reagents : Thiazole derivatives, dimethylaminomethylene reagents, and solvents like ethanol.
- Procedure : The reaction mixture is refluxed for several hours, followed by cooling and purification steps.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies utilizing various assays (e.g., DPPH radical scavenging) indicate that it possesses moderate antioxidant activity, which may be attributed to the presence of the thiazole ring and fluorophenyl group.
Anti-inflammatory Effects
In cellular models, this compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible therapeutic role in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant strains .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties using an in vivo model where the compound was administered to mice subjected to oxidative stress. The results demonstrated a significant reduction in oxidative markers compared to control groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and oxadiazole structures exhibit notable antimicrobial properties. The incorporation of the dimethylamino and fluorophenyl groups enhances lipophilicity, facilitating cellular uptake and targeting bacterial cells effectively.
A study highlighted that derivatives of thiazole compounds demonstrated significant inhibition against various microbial strains, including resistant bacteria. For instance, compounds similar to 5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate have shown IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, a crucial enzyme for DNA synthesis in bacteria .
Anticancer Activity
The compound has been investigated for its anticancer properties due to its ability to inhibit critical pathways involved in cancer cell proliferation. Studies have shown that thiazole derivatives can target specific cancer cell lines with varying degrees of effectiveness. For example, certain derivatives exhibited percent growth inhibitions (PGIs) of over 85% against several cancer cell lines, indicating strong potential as anticancer agents .
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, highlighting its mechanism of action as a potential chemotherapeutic agent. The presence of the fluorophenyl group is believed to enhance the compound's interaction with cellular targets, promoting its efficacy .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives found that those containing the dimethylamino group displayed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized well-diffusion methods to assess efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml for some derivatives .
Study 2: Anticancer Mechanism
Another investigation focused on the anticancer potential of thiazole derivatives similar to this compound. The study employed various cancer cell lines, including ovarian and lung cancer models, demonstrating significant cytotoxic effects with IC50 values indicating strong activity at low concentrations . The research concluded that these compounds could serve as templates for developing more potent anticancer agents.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis yields, molecular weights, and biological activities of the target compound and analogs:
Key Differences and Implications
Core Structure :
- The target compound’s 1,3-thiazolan-1-ium-olate core is distinct from the imidazolidine-dione () and thiazolidin-4-one () scaffolds. The zwitterionic system may confer unique solubility and stability compared to neutral analogs.
- Thiazolidin-4-one derivatives (e.g., HPFPTzone) often include a 2-thioxo group, which enhances electrophilicity and reactivity .
Dimethylamino groups (target compound vs. ) influence electronic properties: In the target compound, the dimethylamino is directly attached to the methylene group, whereas in , it is part of a phenyl ring.
Biological Activity: HPFPTzone () demonstrated activity in increasing IIH6 immunostaining, suggesting utility in glycobiology or glycosylation disorders. No direct bioactivity data are available for the target compound.
Synthetic Accessibility: Imidazolidine-diones () achieve moderate yields (~52%) using acetonitrile and reflux conditions, while thiazolidinones () require multi-step syntheses with variable yields.
Research Findings and Data Gaps
- Physical Properties : The target compound’s zwitterionic structure may result in a higher melting point and aqueous solubility compared to neutral analogs like HPFPTzone.
- Synthesis Optimization: and suggest that dimethylamino-substituted compounds can be synthesized efficiently, but the zwitterionic system may require specialized conditions.
Q & A
Q. What controls are essential in evaluating the compound’s antioxidant activity via DPPH or ABTS assays?
- Methodology :
- Positive Controls : Trolox or ascorbic acid to validate assay sensitivity.
- Negative Controls : Solvent-only samples to exclude interference .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous or oxidative environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
